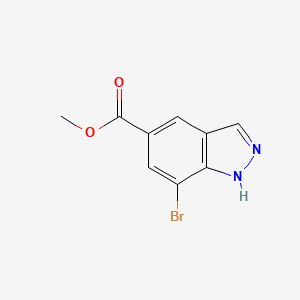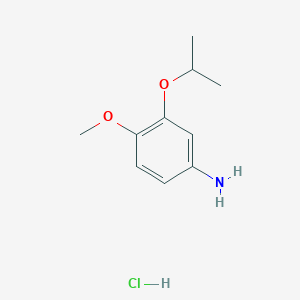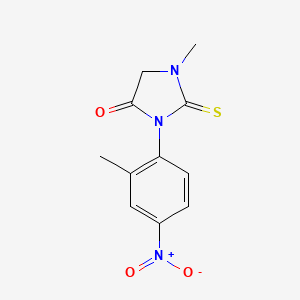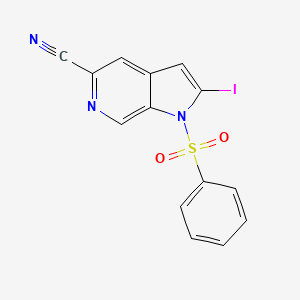![molecular formula C7H4BrN3O B1471103 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 1379345-98-8](/img/structure/B1471103.png)
8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one
Vue d'ensemble
Description
8-Bromo-6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused bicyclic ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a bromine atom at the 8th position and a keto group at the 5th position adds to its unique chemical properties. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Orientations Futures
The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one” and similar compounds may have potential for future therapeutic applications.
Mécanisme D'action
Biochemical Pathways
It is known that pyrido[4,3-d]pyrimidines have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . This suggests that the compound may be involved in the pterin metabolism pathway, but more research is needed to confirm this and to understand the downstream effects.
Analyse Biochimique
Biochemical Properties
8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain tyrosine kinases, which are enzymes that play a key role in cell signaling pathways . By inhibiting these enzymes, 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one can modulate various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to interact with cyclin-dependent kinases, which are essential for cell cycle regulation . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function.
Cellular Effects
The effects of 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways that lead to cell death. Moreover, this compound can affect gene expression by modulating the activity of transcription factors, which are proteins that control the transcription of genetic information from DNA to messenger RNA.
Molecular Mechanism
The molecular mechanism of action of 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one can inhibit the activity of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition leads to the disruption of cell signaling pathways that are essential for cell growth and survival. Additionally, 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one can exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The metabolic flux of 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one can influence the levels of metabolites in the body, affecting overall metabolic balance . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, which help regulate its intracellular concentration . Additionally, 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one can bind to plasma proteins, affecting its distribution and bioavailability in the body . These transport and distribution mechanisms are important for determining the pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one plays a significant role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct 8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one to these compartments, enhancing its therapeutic potential . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Méthodes De Préparation
The synthesis of 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the bromination of pyrido[4,3-d]pyrimidin-5-one using bromine in acetic acid. This reaction typically proceeds under mild conditions and yields the desired product with high selectivity . Another approach involves the nucleophilic substitution of 5-substituted pyrido[4,3-d]pyrimidines with bromine-containing reagents . Industrial production methods may involve multi-step synthesis starting from readily available pyridine and pyrimidine derivatives .
Analyse Des Réactions Chimiques
8-Bromo-6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include acetic acid, bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridopyrimidines .
Comparaison Avec Des Composés Similaires
8-Bromo-6H-pyrido[4,3-d]pyrimidin-5-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused bicyclic ring system and exhibits similar biological activities, including CDK inhibition.
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family, this compound has been studied for its antiproliferative and antimicrobial properties.
Pyrido[4,3-d]pyrimidin-7-one: This compound is known for its kinase inhibitory activity and potential therapeutic applications.
The uniqueness of 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-10-7(12)4-1-9-3-11-6(4)5/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNMOCHMSXKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NC=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379345-98-8 | |
| Record name | 8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


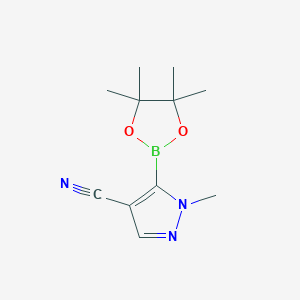

![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)
![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)
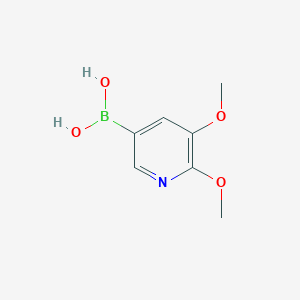
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)
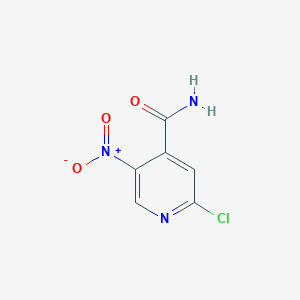
![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)
